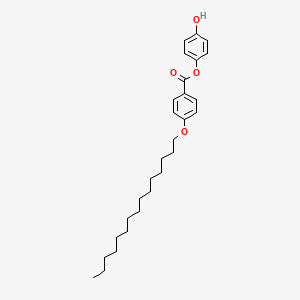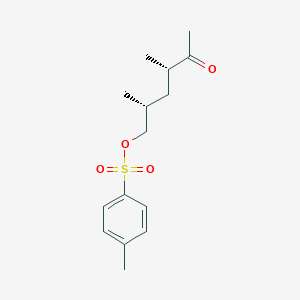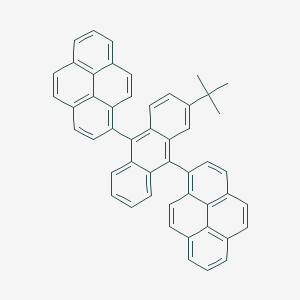
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid is an organic compound with the molecular formula C17H14O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 9 and 10 positions, as well as a methyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid typically involves the oxidation of 2-methylanthracene. The process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate dihydroxy compounds, which are subsequently oxidized to form the dicarboxylic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the methyl and carboxylic acid groups, respectively. These groups can affect the compound’s stability, reactivity, and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroanthracene: Lacks the carboxylic acid groups and methyl group, making it less reactive in certain chemical reactions.
2-Methylanthracene: Similar structure but without the carboxylic acid groups, leading to different reactivity and applications.
Anthracene-9,10-dicarboxylic acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
Uniqueness
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid groups. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
847663-08-5 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid |
InChI |
InChI=1S/C17H14O4/c1-9-6-7-12-13(8-9)15(17(20)21)11-5-3-2-4-10(11)14(12)16(18)19/h2-8,14-15H,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
VHIRYPVEJXSAOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(C3=CC=CC=C3C2C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)
![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)



![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)


![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)

